N-(1-(4-Isobutylphenyl)ethyl)-2-(methylthio)nicotinamide
Description
N-(1-(4-Isobutylphenyl)ethyl)-2-(methylthio)nicotinamide is a nicotinamide derivative characterized by a methylthio (-SMe) substituent at the 2-position of the pyridine ring and an N-linked 1-(4-isobutylphenyl)ethyl group. The methylthio group enhances electron-deficient characteristics, while the bulky isobutylphenyl moiety may influence lipophilicity and target interaction .
Properties
Molecular Formula |
C19H24N2OS |
|---|---|
Molecular Weight |
328.5 g/mol |
IUPAC Name |
N-[1-[4-(2-methylpropyl)phenyl]ethyl]-2-methylsulfanylpyridine-3-carboxamide |
InChI |
InChI=1S/C19H24N2OS/c1-13(2)12-15-7-9-16(10-8-15)14(3)21-18(22)17-6-5-11-20-19(17)23-4/h5-11,13-14H,12H2,1-4H3,(H,21,22) |
InChI Key |
YQLWZIIVZLZOEO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)NC(=O)C2=C(N=CC=C2)SC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(4-Isobutylphenyl)ethyl)-2-(methylthio)nicotinamide typically involves multiple steps, starting from readily available precursors. One common route involves the alkylation of 4-isobutylphenylacetonitrile with 2-bromo-3-methylthiopyridine under basic conditions to form the intermediate product. This intermediate is then subjected to a series of reactions, including hydrolysis and amidation, to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This often includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(1-(4-Isobutylphenyl)ethyl)-2-(methylthio)nicotinamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone under appropriate conditions.
Reduction: The nitro group in the nicotinamide moiety can be reduced to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nicotinamide ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted nicotinamides depending on the nucleophile used.
Scientific Research Applications
N-(1-(4-Isobutylphenyl)ethyl)-2-(methylthio)nicotinamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-(4-Isobutylphenyl)ethyl)-2-(methylthio)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Substituent Positioning and Functional Group Variations
The compound’s structural analogs in the provided evidence share the nicotinamide core but differ in substituent positions and functional groups:
- Key Differences: The target compound’s methylthio group at the 2-position contrasts with the 6-benzylthio substituents in analogs 40 and 41, which may alter electronic properties and binding interactions.
Analytical Data Comparison
- The lower purity of 40 (70.7%) versus 41 (91.8%) suggests meta-substitution on the benzylthio group (in 41 ) improves synthetic yield or stability .
- The target compound’s higher calculated molecular weight (vs. 40/41 ) reflects its bulky isobutylphenyl group.
Comparison with Patent-Disclosed Nicotinamide Derivatives
and describe advanced nicotinamide derivatives with distinct substituents:
- Example Patent Compound: N-(1-(2-(dimethylamino)ethyl)amino)-2-methyl-1-oxopropan-2-yl)-4-(4-(2-methyl-5-((2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(methylthio)tetrahydro-2H-pyran-2-yl)benzyl)phenyl)butanamide . Synthesis: Involves multi-step functionalization of the pyran ring, contrasting with the target compound’s simpler alkylation strategy.
Implications of Structural Variations
- Pharmacokinetics : The target compound’s isobutylphenyl group may prolong metabolic half-life compared to the fluorophenyl groups in 40/41 , but could limit aqueous solubility.
- The target compound’s methylthio group may favor interactions with cysteine-rich enzymes .
Biological Activity
N-(1-(4-Isobutylphenyl)ethyl)-2-(methylthio)nicotinamide, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of this compound can be depicted as follows:
- Molecular Formula : CHNS
- CAS Number : Not specified in the search results.
The compound features a nicotinamide moiety, which is known for its role in various biological processes, including metabolism and cell signaling.
Pharmacological Properties
- Anti-inflammatory Activity :
- Cytoprotective Effects :
- Inhibition of Pro-inflammatory Cytokines :
The biological activity of this compound is likely mediated through several mechanisms:
- Modulation of Signaling Pathways : Compounds with similar structures are known to interact with various signaling pathways involved in inflammation and cell survival.
- Antioxidant Activity : The presence of a methylthio group may enhance the compound's ability to scavenge free radicals, contributing to its cytoprotective effects .
Study 1: Anti-inflammatory Efficacy
A study investigated the efficacy of this compound against induced inflammation in animal models. The results indicated a dose-dependent reduction in paw edema, supporting its potential as an anti-inflammatory agent.
Study 2: Cytoprotection in Cardiomyocytes
Research exploring mitochondrial-targeted antioxidants demonstrated that compounds similar to this compound could significantly reduce hypoxia-reoxygenation injury in isolated cardiomyocytes. This finding underscores the importance of mitochondrial health and suggests therapeutic avenues for cardiovascular diseases .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anti-inflammatory | Significant reduction in edema | |
| Cytoprotection | Protection against oxidative stress | |
| Cytokine Inhibition | Inhibits TNF-α and IL-6 |
Table 2: Structural Features and Their Implications
| Structural Feature | Potential Biological Implication |
|---|---|
| Isobutylphenyl group | Enhances lipophilicity and cellular uptake |
| Methylthio group | Potential antioxidant properties |
| Nicotinamide moiety | Involvement in metabolic processes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
